Angiotensin (1-5)

Description

Structure

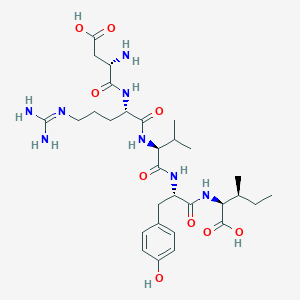

2D Structure

Properties

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O9/c1-5-16(4)24(29(46)47)38-27(44)21(13-17-8-10-18(39)11-9-17)36-28(45)23(15(2)3)37-26(43)20(7-6-12-34-30(32)33)35-25(42)19(31)14-22(40)41/h8-11,15-16,19-21,23-24,39H,5-7,12-14,31H2,1-4H3,(H,35,42)(H,36,45)(H,37,43)(H,38,44)(H,40,41)(H,46,47)(H4,32,33,34)/t16-,19-,20-,21-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBVMCAVNABKX-GXYVSGTKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of a New Player in the Renin-Angiotensin System: A Technical Guide to the Discovery and History of Angiotensin (1-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Once considered an inactive metabolite, Angiotensin (1-5) [Ang-(1-5)] has emerged as a biologically active peptide with significant implications for the Renin-Angiotensin System (RAS). This pentapeptide, derived from the cleavage of Angiotensin-(1-7), is now recognized as a potent endogenous agonist of the Angiotensin AT2 receptor (AT2R), positioning it as a key component of the protective arm of the RAS.[1][2] Its vasodilatory and blood pressure-lowering effects challenge the traditional understanding of the RAS and open new avenues for therapeutic intervention in cardiovascular diseases. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to Ang-(1-5), tailored for professionals in research and drug development.

A Paradigm Shift: The History of Angiotensin (1-5) Discovery

The journey to understanding Ang-(1-5) reflects the expanding complexity of the Renin-Angiotensin System. The classical view of the RAS centered on the enzymatic cascade leading to the production of the potent vasoconstrictor Angiotensin II (Ang II).[1] The discovery of the renin-angiotensin system began in 1898 with the identification of renin by Tigerstedt and Bergman.[3][4] This was followed by the isolation of "angiotonin" or "hypertensin" in the late 1930s, later named angiotensin.[3][5] For decades, the RAS was primarily defined by the renin-angiotensinogen-Ang I-ACE-Ang II axis.[6]

The discovery of Angiotensin-(1-7) in 1988 marked a significant departure from this classical view, introducing the concept of a counter-regulatory, protective axis within the RAS.[7] Ang-(1-7) was found to be a metabolite of both Ang I and Ang II and to exert vasodilatory and anti-proliferative effects, primarily through the Mas receptor.[8]

For a considerable time, Ang-(1-5) was known simply as a metabolic byproduct of Ang-(1-7), catalyzed by the Angiotensin-Converting Enzyme (ACE).[9][10] It was largely considered biologically inactive.[2] However, observations of regulated levels of Ang-(1-5) in the plasma of patients with conditions like heart failure and COVID-19 hinted at a potential physiological role.[2] This spurred further investigation into its biological activity. Recent, comprehensive studies have provided the first thorough characterization of Ang-(1-5) as a potent and biologically active hormone.[1][11] These studies have demonstrated that Ang-(1-5) is a powerful agonist of the AT2 receptor, inducing nitric oxide (NO) production, vasorelaxation of resistance arteries, and a reduction in blood pressure in normotensive mice.[1][2] This recent body of work has solidified the position of Ang-(1-5) as an important signaling molecule within the protective arm of the RAS.

The Biochemical Journey: Synthesis of Angiotensin (1-5)

Angiotensin (1-5) is a pentapeptide fragment of Angiotensin II.[12] Its primary route of synthesis is through the enzymatic cleavage of Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE).[9][10][13] ACE, a key enzyme in the classical RAS responsible for converting Ang I to Ang II, also plays a crucial role in the degradation of Ang-(1-7) to Ang-(1-5).[10] The hydrolysis of Ang-(1-7) by ACE specifically involves the cleavage of the Isoleucine (Ile)⁵-Histidine (His)⁶ bond.[10]

More recently, a related peptide, Alamandine-(1-5), has been identified, which is formed from the hydrolysis of Alamandine by ACE.[14]

Angiotensin (1-5) Synthesis Pathway

References

- 1. biorxiv.org [biorxiv.org]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. History about the discovery of the renin-angiotensin system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Angiotensin - Wikipedia [en.wikipedia.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Angiotensin-(1-7), Angiotensin-Converting Enzyme 2, and New Components of the Renin Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Angiotensin-(1-7) and Mas: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthetic Pathways and the Role of the Mas Receptor in the Effects of Angiotensin-(1–7) in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ahajournals.org [ahajournals.org]

- 14. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to Angiotensin (1-5): Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin (1-5) is a pentapeptide and an active metabolite within the Renin-Angiotensin System (RAS). Initially considered an inactive degradation product, recent research has illuminated its significant biological activities, primarily mediated through the Angiotensin II type 2 (AT2) receptor. This document provides a comprehensive overview of the structure, amino acid sequence, and signaling pathways of Angiotensin (1-5). It includes a compilation of quantitative data, detailed experimental protocols for its study, and visual representations of its mechanism of action and analytical workflows. This guide is intended to serve as a technical resource for researchers and professionals in the fields of cardiovascular science, pharmacology, and drug development.

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. While Angiotensin II is the most well-known effector of this system, a cascade of other angiotensin peptides with diverse functions has been identified. Among these is Angiotensin (1-5), a five-amino-acid peptide fragment.[1] Previously thought to be an inactive metabolite of Angiotensin (1-7), it is now recognized as a potent endogenous agonist of the Angiotensin II type 2 (AT2) receptor.[2][3] This activity places Angiotensin (1-5) within the protective arm of the RAS, with effects that often counteract the classical pro-hypertensive actions of Angiotensin II mediated by the AT1 receptor.

This technical guide provides a detailed examination of Angiotensin (1-5), focusing on its molecular structure, biochemical properties, and the experimental methodologies used to investigate its function.

Structure and Amino Acid Sequence

Angiotensin (1-5) is a pentapeptide with the following amino acid sequence:

Aspartate - Arginine - Valine - Tyrosine - Isoleucine

This can be represented using the one-letter code as: D-R-V-Y-I .[4]

Physicochemical Properties

A summary of the key physicochemical properties of Angiotensin (1-5) is presented in the table below.

| Property | Value | Reference(s) |

| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile (DRVYI) | [1][2][4] |

| Molecular Formula | C30H48N8O9 | [5] |

| Molecular Weight | 664.76 g/mol | [4] |

| CAS Number | 58442-64-1 | [1] |

Three-Dimensional Structure

A definitive, experimentally determined three-dimensional crystal structure of isolated Angiotensin (1-5) is not currently available in the Protein Data Bank (PDB). However, computational studies have provided insights into its likely conformation, particularly when interacting with its receptor.

In silico molecular docking simulations have shown that Angiotensin (1-5) can bind to the AT2 receptor in at least two distinct conformations.[2][3] One conformation is canonical, where the peptide occupies a similar position to the first five amino acids of Angiotensin II within the receptor's binding pocket.[2] A second, non-canonical conformation shows Angiotensin (1-5) situated deeper within the binding pocket.[2] Nuclear Magnetic Resonance (NMR) studies of Angiotensin II and its analogs suggest that the peptide backbone likely adopts an extended conformation in aqueous solutions.[6]

Signaling Pathway of Angiotensin (1-5)

Angiotensin (1-5) exerts its biological effects primarily through the activation of the G protein-coupled Angiotensin II type 2 (AT2) receptor.[2][3] This signaling cascade is generally associated with vasodilation and tissue protection, opposing the actions of the AT1 receptor.

The key steps in the Angiotensin (1-5) signaling pathway are:

-

Receptor Binding: Angiotensin (1-5) binds to and activates the AT2 receptor on the cell surface.

-

eNOS Activation: This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS).[2]

-

Nitric Oxide Production: Activated eNOS increases the production of nitric oxide (NO).[2]

-

Vasodilation: The subsequent rise in NO levels in vascular endothelial cells results in smooth muscle relaxation and vasodilation, leading to a decrease in blood pressure.[2]

Downstream of receptor activation, Angiotensin (1-5) has been shown to modulate the phosphorylation state of numerous proteins, indicating a broader impact on cellular signaling networks.[3]

Angiotensin (1-5) Signaling Pathway

Experimental Protocols

This section details several key experimental methodologies used to study the synthesis, structure, and function of Angiotensin (1-5).

Peptide Synthesis and Purification

Angiotensin (1-5) can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) protocols.

Objective: To synthesize and purify Angiotensin (1-5) (Asp-Arg-Val-Tyr-Ile).

Materials:

-

Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Val-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OtBu)-OH)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Acetonitrile (ACN)

-

Reverse-phase HPLC system with a C18 column

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the first Fmoc-protected amino acid (Fmoc-Ile-OH) by dissolving it in DMF with HBTU and DIPEA.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Repeat Deprotection and Coupling: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Val, Arg, Asp).

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

-

Precipitation and Washing: Filter the cleavage mixture to remove the resin. Precipitate the peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether.

-

Purification: Dissolve the crude peptide in a solution of water and ACN. Purify the peptide using a reverse-phase HPLC system with a C18 column and a water/ACN gradient containing 0.1% TFA.

-

Lyophilization: Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentration of Angiotensin (1-5) in biological samples such as cell culture supernatant.[1]

Protocol:

-

Sample Preparation:

-

To the cell culture supernatant, add a known concentration of a stable isotope-labeled internal standard for Angiotensin (1-5).

-

Perform solid-phase extraction using a C18 cartridge to concentrate the peptides and remove interfering substances.

-

Elute the peptides from the cartridge and dry them under vacuum.

-

-

LC Separation:

-

Reconstitute the dried peptide extract in a suitable mobile phase.

-

Inject the sample into a nanoflow liquid chromatography system equipped with a C18 column.

-

Separate the angiotensin peptides using a gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% formic acid).

-

-

MS/MS Detection:

-

The eluent from the LC system is introduced into a high-resolution mass spectrometer (e.g., a Q Exactive quadrupole-orbitrap).

-

Operate the mass spectrometer in parallel reaction monitoring (PRM) mode.

-

Select the precursor ion corresponding to the m/z of Angiotensin (1-5) and its internal standard.

-

Fragment the precursor ions and detect the specific product ions.

-

-

Quantification:

-

Generate a standard curve using known concentrations of Angiotensin (1-5).

-

Quantify the amount of Angiotensin (1-5) in the sample by comparing the peak area ratio of the endogenous peptide to its internal standard against the standard curve.[1]

-

LC-MS/MS Workflow for Angiotensin (1-5) Quantification

Functional Assay: Nitric Oxide Release Measurement

Objective: To measure the effect of Angiotensin (1-5) on nitric oxide (NO) release from endothelial cells.[2]

Protocol:

-

Cell Culture: Culture human aortic endothelial cells (HAECs) in appropriate media until they reach confluence in a multi-well plate.

-

Cell Loading: Wash the cells with a physiological salt solution and then incubate them with DAF-FM diacetate (a fluorescent probe for NO) in the dark at 37°C for 30 minutes.

-

Stimulation: Wash the cells to remove excess probe. Add a solution of Angiotensin (1-5) (e.g., 1 µM) to the cells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

-

Data Analysis: An increase in fluorescence intensity over time indicates the production of NO. Compare the rate of fluorescence increase in Angiotensin (1-5)-treated cells to that in control (vehicle-treated) cells.[2]

Functional Assay: Vasodilation in Isolated Arteries

Objective: To assess the vasodilatory effect of Angiotensin (1-5) on isolated arteries.[2]

Protocol:

-

Tissue Preparation: Isolate mouse mesenteric arteries and mount them in a wire myograph system containing a physiological salt solution bubbled with 95% O2 and 5% CO2 at 37°C.

-

Pre-constriction: After an equilibration period, pre-constrict the arteries with a vasoconstrictor such as phenylephrine (B352888) to achieve a stable level of contraction.

-

Angiotensin (1-5) Administration: Once a stable plateau of contraction is reached, add cumulative concentrations of Angiotensin (1-5) to the myograph chamber.

-

Tension Measurement: Record the changes in isometric tension in response to each concentration of Angiotensin (1-5).

-

Data Analysis: Express the relaxation response as a percentage of the pre-constriction tension. Construct a concentration-response curve to determine the potency and efficacy of Angiotensin (1-5) as a vasodilator.[2]

Conclusion

Angiotensin (1-5) has emerged as a biologically active peptide of the Renin-Angiotensin System with a distinct signaling pathway mediated by the AT2 receptor. Its vasodilatory and protective effects present a promising area for therapeutic exploration, particularly in cardiovascular diseases. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the physiological and pathophysiological roles of Angiotensin (1-5) and to explore its potential as a pharmacological target. Continued research into its structure, function, and regulation will be crucial for a complete understanding of the complex Renin-Angiotensin System and for the development of novel therapeutic strategies.

References

- 1. Development of a novel nanoflow liquid chromatography-parallel reaction monitoring mass spectrometry-based method for quantification of angiotensin peptides in HUVEC cultures [PeerJ] [peerj.com]

- 2. biorxiv.org [biorxiv.org]

- 3. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 4. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Proton NMR studies of angiotensin II and its analogs in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Angiotensin-Converting Enzyme (ACE) in the Formation of Angiotensin (1-5): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic role of Angiotensin-Converting Enzyme (ACE) in the generation of Angiotensin (1-5) [Ang-(1-5)]. Ang-(1-5) is a bioactive peptide within the renin-angiotensin system (RAS), a critical regulator of cardiovascular and renal homeostasis. Understanding the kinetics and pathways of Ang-(1-5) formation is crucial for research into cardiovascular diseases, renal pathologies, and the development of novel therapeutics targeting the RAS.

The Renin-Angiotensin System and Angiotensin (1-5) Formation

The renin-angiotensin system is a complex cascade of enzymes and peptides that regulate blood pressure, fluid, and electrolyte balance. While the classical axis of the RAS involves the conversion of Angiotensin I (Ang I) to the potent vasoconstrictor Angiotensin II (Ang II) by ACE, alternative pathways and bioactive peptides have emerged as significant players in this system.

Angiotensin-(1-7) [Ang-(1-7)], another key peptide in the RAS, is known for its vasodilatory and counter-regulatory effects to Ang II. Angiotensin-Converting Enzyme (ACE) plays a crucial role in the metabolism of Ang-(1-7) by cleaving the C-terminal dipeptide, leading to the formation of Angiotensin (1-5)[1][2][3]. This enzymatic action positions ACE as a key regulator of the balance between different bioactive angiotensin peptides.

Signaling Pathway of Angiotensin (1-5) Formation

The following diagram illustrates the central enzymatic reactions in the renin-angiotensin system leading to the formation of Angiotensin (1-5).

Quantitative Data: Enzyme Kinetics

The efficiency of ACE in processing various angiotensin peptides is detailed in the following tables, which summarize key kinetic parameters. These values are essential for understanding the substrate preference of ACE and the dynamics of the renin-angiotensin system.

Table 1: Kinetic Parameters of ACE for Angiotensin Peptides

| Substrate | Enzyme Source | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Angiotensin-(1-7) | Canine Lung | 0.81 | 1.8 | 2,200 | [1][4] |

| Angiotensin-(1-7) | Rat (somatic) | ~1 | - | 1,100,000 | [5] |

| Angiotensin-(1-7) | Human (N-domain) | 3.6 | - | 360,000 | [6] |

| Angiotensin-(1-7) | Human (C-domain) | 3.3 | - | 330,000 | [6] |

| Angiotensin I | Human (full-length) | 19.5 | 3.5 | 180,000 | [6] |

| Angiotensin I | Human (N-domain) | 19.8 | 5.2 | 260,000 | [6] |

| Angiotensin I | Human (C-domain) | 19.3 | 3.1 | 160,000 | [6] |

| Angiotensin-(1-9) | Human (full-length) | 16.9 | 1.1 | 68,000 | [6] |

Table 2: Kinetic Parameters of ACE2 and Neprilysin for Angiotensin Peptides

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Angiotensin II | Human ACE2 | 1.6 | 3.5 | 2,200,000 | [6] |

| Angiotensin I | Human ACE2 | 47.9 | 1.6 | 33,000 | [6] |

| Angiotensin I | Human Neprilysin | 13.9 | 8.6 | 620,000 | [6] |

| Angiotensin II | Human Neprilysin | 25.1 | 5.6 | 220,000 | [6] |

| Angiotensin-(1-9) | Human Neprilysin | 111.4 | 41.8 | 370,000 | [6] |

Experimental Protocols

Accurate quantification of angiotensin peptides and the determination of ACE activity are fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

Quantification of Angiotensin Peptides by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of angiotensin peptides in biological samples[7][8].

Experimental Workflow:

References

- 1. Metabolism of angiotensin-(1-7) by angiotensin-converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The Angiotensin-(1-7) Axis: Formation and Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of angiotensin peptides in biological samples by LC–MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

Angiotensin (1-5): An In-Depth Technical Guide to a Bioactive Metabolite of the Renin-Angiotensin System

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone. While the classical axis, comprising Angiotensin II (Ang II), the Angiotensin II Type 1 Receptor (AT1R), and Angiotensin-Converting Enzyme (ACE), is well-characterized for its pressor effects, the discovery of alternative axes has revealed a more complex and nuanced system. These alternative pathways often counterbalance the actions of the classical RAS, exerting protective effects on the cardiovascular system.

This technical guide focuses on Angiotensin (1-5) [Ang-(1-5)], a pentapeptide metabolite of the RAS. Historically considered an inactive degradation product, recent evidence has demonstrated that Ang-(1-5) is a biologically active peptide with distinct signaling pathways and physiological functions. This document provides a comprehensive overview of the metabolic pathways, signaling mechanisms, and functional effects of Ang-(1-5), along with detailed experimental protocols for its study.

Metabolic Pathways of Angiotensin (1-5)

Angiotensin (1-5) is primarily formed through the enzymatic cleavage of Angiotensin (1-7). The main enzyme responsible for this conversion is Angiotensin-Converting Enzyme (ACE). Angiotensin (1-7) itself is generated from Angiotensin I by neprilysin or from Angiotensin II by ACE2. The formation of Ang-(1-5) represents a key metabolic step within the alternative axis of the RAS.

Signaling Pathways and Physiological Functions

Angiotensin (1-5) exerts its biological effects through at least two distinct G protein-coupled receptors: the Angiotensin II Type 2 Receptor (AT2R) and the Mas receptor.

AT2 Receptor-Mediated Signaling

Recent studies have identified Ang-(1-5) as a potent endogenous agonist of the AT2R.[1] The activation of the AT2R by Ang-(1-5) initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and subsequent release of nitric oxide (NO).[1][2] This increase in NO bioavailability contributes to vasodilation and a reduction in blood pressure.[2] The signaling pathway involves changes in the phosphorylation status of eNOS.[1]

Mas Receptor-Mediated Signaling

Angiotensin (1-5) has also been shown to stimulate the secretion of Atrial Natriuretic Peptide (ANP) through the Mas receptor.[3] This action is attenuated by a Mas receptor antagonist. The downstream signaling pathway involves the activation of the Phosphatidylinositol 3-Kinase (PI3K)-Akt-Nitric Oxide Synthase (NOS) cascade.[3]

Quantitative Data

The following tables summarize the available quantitative data for the pharmacological and physiological effects of Angiotensin (1-5).

Table 1: Pharmacological Parameters of Angiotensin (1-5)

| Parameter | Value | Receptor | Cell Type | Reference |

| EC50 (NO Release) | 45.97 ± 0.65 nM | AT2R | AT2R-transfected CHO cells | [2] |

| Emax (NO Release) | 43.39 ± 4.64% | AT2R | AT2R-transfected CHO cells | [2] |

| Binding Affinity (Kd) | Not available in the reviewed literature. | AT2R | - | - |

| Binding Affinity (Kd) | Not available in the reviewed literature. | Mas Receptor | - | - |

Table 2: Functional Effects of Angiotensin (1-5)

| Effect | Concentration/Dose | Response | Experimental Model | Reference |

| Vasorelaxation | 1 nM - 10 µM | Concentration-dependent relaxation | Phenylephrine-preconstricted mouse mesenteric arteries | [2] |

| Blood Pressure | 1 µg & 10 µg (i.v. bolus) | Dose-dependent decrease in mean arterial pressure | Normotensive C57BL/6J mice | [2] |

| ANP Secretion | 0.3, 3, 10 µM | Dose-dependent stimulation | Isolated perfused beating rat atria | [3] |

Table 3: Endogenous Concentrations of Angiotensin Peptides in Rat Tissues

| Peptide | Kidney (fmol/g) | Plasma (fmol/ml) | Reference |

| Angiotensin (1-5) | Data not available in the reviewed literature. | Data not available in the reviewed literature. | - |

| Angiotensin II | 206.1 ± 13.0 | - | [4] |

| Angiotensin II (newborn) | 667 ± 75 | - | [5] |

| Angiotensin I (newborn) | 678 ± 180 | - | [5] |

| Total Angiotensin | 29-40 nM (tubular fluid) | 32 pM | [6] |

Experimental Protocols

Quantification of Angiotensin (1-5) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is adapted from methodologies for the quantification of angiotensin peptides in biological samples.

Objective: To accurately quantify the concentration of Angiotensin (1-5) in tissue homogenates or plasma.

Workflow:

Detailed Methodology:

-

Sample Collection and Preparation:

-

Collect blood samples into tubes containing a cocktail of protease inhibitors to prevent peptide degradation.

-

For tissue samples, immediately freeze in liquid nitrogen upon collection.

-

Homogenize tissue samples in a suitable buffer containing protease inhibitors.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the plasma or tissue supernatant onto the cartridge.

-

Wash the cartridge with a low concentration of organic solvent (e.g., 5% methanol) to remove salts and other polar impurities.

-

Elute the angiotensin peptides with a higher concentration of organic solvent (e.g., 90% methanol with 0.1% formic acid).

-

Dry the eluate under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into an HPLC system coupled to a tandem mass spectrometer.

-

Separate the peptides on a C18 analytical column using a gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%).

-

Ionize the eluted peptides using electrospray ionization (ESI) in positive mode.

-

Detect and quantify Angiotensin (1-5) using Multiple Reaction Monitoring (MRM) mode, with specific precursor-to-product ion transitions.

-

Use a stable isotope-labeled internal standard of Angiotensin (1-5) for accurate quantification.

-

Assessment of Vasorelaxation by Wire Myography

This protocol describes the methodology to assess the vasodilatory effects of Angiotensin (1-5) on isolated small arteries.

Objective: To determine the concentration-response relationship of Angiotensin (1-5)-induced vasorelaxation.

Detailed Methodology:

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., mouse or rat) and dissect the mesenteric arcade.

-

Isolate second-order mesenteric arteries and place them in cold, oxygenated Krebs-Henseleit solution.

-

Carefully clean the arteries of surrounding adipose and connective tissue under a dissecting microscope.

-

Cut the arteries into 2 mm rings.

-

-

Mounting and Equilibration:

-

Mount the arterial rings on two fine wires in the jaws of a wire myograph.

-

Place the mounted rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Normalize the vessel segments to a standardized resting tension.

-

Allow the vessels to equilibrate for at least 30 minutes.

-

-

Experimental Procedure:

-

Assess the viability of the arterial rings by contracting them with a high potassium solution (e.g., 60 mM KCl).

-

Wash the vessels and allow them to return to baseline tension.

-

Pre-constrict the vessels with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM).

-

Once a stable contraction plateau is reached, add cumulative concentrations of Angiotensin (1-5) (e.g., 1 nM to 10 µM) to the organ bath.

-

Record the changes in isometric tension.

-

Express the relaxation responses as a percentage of the pre-contraction induced by phenylephrine.

-

In Vivo Measurement of Blood Pressure

This protocol outlines the procedure for measuring the effect of Angiotensin (1-5) on blood pressure in conscious, unrestrained mice.

Objective: To determine the dose-dependent effect of Angiotensin (1-5) on systemic blood pressure.

Detailed Methodology:

-

Animal Preparation and Catheterization:

-

Anesthetize the mouse and surgically implant a catheter into the carotid artery for blood pressure measurement and another into the jugular vein for substance administration.

-

Exteriorize the catheters at the back of the neck.

-

Allow the animal to recover from surgery for at least 24 hours.

-

-

Blood Pressure Measurement:

-

Place the conscious, unrestrained mouse in a metabolic cage.

-

Connect the arterial catheter to a pressure transducer linked to a data acquisition system.

-

Allow the mouse to acclimatize and record a stable baseline blood pressure.

-

-

Experimental Procedure:

-

Administer a bolus intravenous injection of the vehicle (e.g., saline) through the jugular vein catheter and record any change in blood pressure.

-

After the blood pressure returns to baseline, administer a bolus intravenous injection of Angiotensin (1-5) at a specific dose (e.g., 1 µg).

-

Continuously monitor and record the mean arterial pressure.

-

Repeat the procedure with increasing doses of Angiotensin (1-5) (e.g., 10 µg), allowing for a sufficient washout period between doses for the blood pressure to return to baseline.

-

Analyze the data to determine the dose-dependent change in mean arterial pressure from baseline.

-

Conclusion

The growing body of evidence firmly establishes Angiotensin (1-5) as a biologically active metabolite within the Renin-Angiotensin System. Its ability to signal through both the AT2 and Mas receptors positions it as a key component of the protective axes of the RAS. The vasodilatory, blood pressure-lowering, and natriuretic peptide-releasing effects of Ang-(1-5) highlight its potential as a therapeutic target for cardiovascular diseases. Further research is warranted to fully elucidate its physiological and pathophysiological roles and to explore its therapeutic potential. This technical guide provides a foundational resource for researchers and drug development professionals dedicated to advancing our understanding of this important signaling molecule.

References

- 1. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Augmentation of endogenous intrarenal angiotensin II levels in Val5-ANG II-infused rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Endogenous angiotensin concentrations in specific intrarenal fluid compartments of the rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Angiotensin (1-5) with the AT2 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide fragment of the renin-angiotensin system (RAS), has emerged as a potent and endogenous agonist of the Angiotensin II Type 2 (AT2) receptor.[1][2][3][4] Previously considered an inactive metabolite, recent evidence demonstrates its significant role in mediating the protective effects of the RAS, primarily through AT2 receptor activation. This guide provides a comprehensive technical overview of the Ang-(1-5) and AT2 receptor interaction, including quantitative data on its functional potency, detailed experimental protocols for its characterization, and a depiction of its signaling pathways. The interaction of Ang-(1-5) with the AT2 receptor represents a promising avenue for the development of novel therapeutics targeting cardiovascular and other related diseases.

Introduction to Angiotensin (1-5) and the AT2 Receptor

The renin-angiotensin system is a critical regulator of blood pressure, fluid, and electrolyte balance. While the classical axis, mediated by Angiotensin II and the AT1 receptor, is associated with vasoconstriction and cell proliferation, a counter-regulatory protective axis exists.[5] The AT2 receptor is a key component of this protective arm, and its activation often opposes the actions of the AT1 receptor, leading to vasodilation, anti-inflammatory effects, and tissue protection.[5][6]

Angiotensin (1-5) is formed from the cleavage of Angiotensin-(1-7) by the angiotensin-converting enzyme (ACE).[3] Its identification as a potent AT2 receptor agonist has shed new light on the complexity and regulatory mechanisms within the RAS.[2][4]

Quantitative Data: Functional Potency of Angiotensin (1-5)

While direct radioligand binding affinity data (Ki or IC50 values) for Angiotensin (1-5) at the AT2 receptor is not extensively documented in publicly available literature, its functional potency as an agonist has been quantified. The following table summarizes the key parameters from a study assessing nitric oxide (NO) release in Chinese Hamster Ovary (CHO) cells stably expressing the AT2 receptor.[2]

| Ligand | Parameter | Value (nM) | Assay | Cell Line |

| Angiotensin (1-5) | EC50 | 45.97 ± 0.65 | Nitric Oxide Release | AT2R-CHO |

| Angiotensin II | EC50 | 1.89 ± 0.65 | Nitric Oxide Release | AT2R-CHO |

| C21 | EC50 | 38.02 ± 0.61 | Nitric Oxide Release | AT2R-CHO |

Table 1: Functional potency of Angiotensin (1-5) and other ligands at the AT2 receptor. Data is presented as the half-maximal effective concentration (EC50) for nitric oxide release.[2]

Signaling Pathways of Angiotensin (1-5) at the AT2 Receptor

Activation of the AT2 receptor by Angiotensin (1-5) initiates a signaling cascade that is characteristic of the protective RAS. A primary and well-documented pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide, a potent vasodilator.[1][2][4] This signaling is generally mediated through a Gi protein-coupled pathway.

Caption: Angiotensin (1-5) signaling pathway via the AT2 receptor.

Experimental Protocols

The characterization of the Angiotensin (1-5) and AT2 receptor interaction relies on a suite of specialized in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity of a test compound (e.g., Angiotensin (1-5)) for the AT2 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibition constant (Ki) of Angiotensin (1-5) for the AT2 receptor.

-

Materials:

-

Cell membranes from cells stably expressing the human AT2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: 125I-[Sar1,Ile8]Angiotensin II.

-

Unlabeled Angiotensin (1-5) and other competing ligands.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled Angiotensin (1-5) in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a known AT2 receptor ligand (e.g., PD123319) for non-specific binding.

-

50 µL of the Angiotensin (1-5) serial dilutions.

-

50 µL of 125I-[Sar1,Ile8]Angiotensin II at a fixed concentration (typically at or below its Kd).

-

100 µL of the AT2 receptor-containing membrane preparation.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Angiotensin (1-5) concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental workflow for a competition radioligand binding assay.

Nitric Oxide (NO) Measurement in Endothelial Cells

This protocol uses the fluorescent probe 4,5-diaminofluorescein (B163784) diacetate (DAF-FM DA) to quantify Angiotensin (1-5)-induced NO production in endothelial cells.

-

Objective: To measure the amount of NO released from endothelial cells upon stimulation with Angiotensin (1-5).

-

Materials:

-

Human Aortic Endothelial Cells (HAECs) or other suitable endothelial cells.

-

DAF-FM diacetate.

-

Phosphate-buffered saline (PBS) with Ca2+/Mg2+.

-

Angiotensin (1-5).

-

Fluorescence microplate reader or fluorescence microscope.

-

-

Procedure:

-

Seed endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Wash the cells twice with PBS.

-

Load the cells with 5 µM DAF-FM diacetate in PBS for 30-45 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Add PBS containing various concentrations of Angiotensin (1-5) to the wells.

-

Incubate for 15-30 minutes at 37°C in the dark.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~515 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence from unstimulated cells.

-

Plot the fluorescence intensity against the Angiotensin (1-5) concentration to generate a dose-response curve and determine the EC50.

-

Wire Myography for Vasodilation Assessment

This ex vivo protocol assesses the functional effect of Angiotensin (1-5) on vascular tone in isolated arteries.

-

Objective: To determine the vasodilatory effect of Angiotensin (1-5) on pre-constricted arterial rings.

-

Materials:

-

Mesenteric or renal arteries from mice or rats.

-

Wire myograph system.

-

Krebs-Henseleit solution.

-

Vasoconstrictor agent (e.g., phenylephrine (B352888) or U46619).

-

Angiotensin (1-5).

-

-

Procedure:

-

Dissect and clean the arteries in ice-cold Krebs-Henseleit solution.

-

Cut the arteries into 2 mm rings and mount them on the wires of the myograph chambers.

-

Equilibrate the arterial rings in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at 37°C for 60 minutes, adjusting the passive tension incrementally.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor.

-

Once a stable plateau of contraction is reached, add cumulative concentrations of Angiotensin (1-5) to the bath.

-

Record the changes in isometric tension.

-

-

Data Analysis:

-

Express the relaxation induced by Angiotensin (1-5) as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Plot the percentage of relaxation against the logarithm of the Angiotensin (1-5) concentration to determine the EC50 and maximal relaxation (Emax).

-

Conclusion

Angiotensin (1-5) is a potent endogenous agonist of the AT2 receptor, playing a significant role in the protective arm of the renin-angiotensin system.[1][2][4] Its ability to induce vasodilation through a nitric oxide-dependent pathway highlights its therapeutic potential.[2][4] The experimental protocols detailed in this guide provide a robust framework for the further investigation of Angiotensin (1-5) and the development of novel AT2 receptor-targeted drugs. Future research should aim to further elucidate the downstream signaling intermediates and the potential for biased agonism at the AT2 receptor, which could open new avenues for drug discovery in cardiovascular and related fields.

References

- 1. portlandpress.com [portlandpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. [PDF] Relative affinity of angiotensin peptides and novel ligands at AT1 and AT2 receptors. | Semantic Scholar [semanticscholar.org]

Angiotensin (1-5): A Comprehensive Technical Guide on its Vasodilatory Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. While the vasoconstrictive and pro-hypertensive effects of Angiotensin II (Ang II) are well-established, the roles of other angiotensin-derived peptides are increasingly being recognized. Among these, Angiotensin (1-5) [Ang-(1-5)], a pentapeptide, has emerged as a significant player with potent vasodilatory properties, positioning it as a key component of the protective arm of the RAS. This technical guide provides an in-depth analysis of the mechanisms, signaling pathways, and experimental evidence supporting the vasodilatory effects of Ang-(1-5).

Core Mechanism of Action: Vasodilation via Receptor Activation and Nitric Oxide Production

Ang-(1-5) exerts its vasodilatory effects primarily through the activation of the Angiotensin II Type 2 Receptor (AT2R).[1][2][3][4][5][6] Some studies also suggest a role for the Mas receptor, particularly in specific tissues and contexts.[7][8] The activation of these receptors initiates a signaling cascade that culminates in the production of nitric oxide (NO), a potent vasodilator.[1][3][9]

The key steps in Ang-(1-5)-induced vasodilation are:

-

Receptor Binding: Ang-(1-5) binds to and activates AT2R on endothelial cells.[1][2][3][4][5][6]

-

eNOS Activation: This binding triggers the activation of endothelial nitric oxide synthase (eNOS) through changes in its phosphorylation status, specifically at Ser1177 and Tyr657.[1][5][6]

-

NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and NO.[1][3][9]

-

Smooth Muscle Relaxation: NO diffuses from the endothelium to the adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.

Quantitative Data on Vasodilatory Effects

The vasodilatory potency of Ang-(1-5) has been quantified in various ex vivo and in vivo experimental models. The following tables summarize the key findings.

Table 1: Ex Vivo Vasorelaxation Induced by Angiotensin (1-5)

| Tissue/Vessel Type | Species | Pre-constrictor | Ang-(1-5) Concentration | Observed Effect | Antagonists/Inhibitors | Citation |

| Mouse Mesenteric Arteries | Mouse | Phenylephrine (B352888) | 1nM to 10µM | Significant, concentration-dependent relaxation | Blocked by PD123319 (AT2R antagonist) | [1][3] |

| Human Renal Arteries | Human | - | 100nM or 1µM | Statistically significant, concentration-dependent relaxation | - | [3] |

| Rat Middle Cerebral Artery | Rat | - | Low dose | Restored vasodilation response to acetylcholine | Inhibited by A779 (Mas receptor antagonist) in some contexts | [10] |

Table 2: In Vivo Hemodynamic Effects of Angiotensin (1-5)

| Animal Model | Administration Route | Ang-(1-5) Dose | Primary Outcome | Blockade | Citation |

| Normotensive C57BL/6 Mice | Bolus injection | - | Lowered blood pressure | Effect absent in AT2R-KO mice and blocked by PD123319 | [1][2][3] |

| Spontaneously Hypertensive Rats | Intravenous | - | Long-lasting antihypertensive effect (≈6 hours) | - | [11] |

Table 3: In Vitro Nitric Oxide Production Induced by Angiotensin (1-5)

| Cell Type | Ang-(1-5) Concentration | Method | Key Findings | Receptor Specificity | Citation |

| Human Aortic Endothelial Cells (HAEC) | 1µM | DAF-FM staining | Steady and statistically significant increase in NO release | - | [1][3] |

| AT2R-transfected CHO cells | - | DAF-FM staining | Increased NO release | Response absent in non-transfected and Mas-transfected CHO cells | [1][5][6][9] |

| Mas-transfected CHO cells | - | DAF-FM staining | No significant NO release | - | [1][5][6] |

Signaling Pathways

The vasodilatory actions of Ang-(1-5) are mediated by distinct signaling pathways. The primary pathway involves the AT2R, leading to eNOS activation and NO production. A secondary pathway involving the Mas receptor and the PI3K-Akt-NOS cascade has also been described, particularly in the context of atrial natriuretic peptide (ANP) secretion, which can contribute to vasodilation.

Ang-(1-5) Signaling via AT2 Receptor

Caption: Ang-(1-5) signaling via the AT2R leading to vasodilation.

Ang-(1-5) Signaling via Mas Receptor

Caption: Ang-(1-5) signaling via the Mas receptor and PI3K-Akt-NOS pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the vasodilatory effects of Ang-(1-5).

Wire Myography for Vasorelaxation Studies

This ex vivo technique is used to assess the contractile and relaxant properties of isolated small arteries.

Protocol Outline:

-

Vessel Isolation: Mouse mesenteric or human renal arteries are carefully dissected and mounted on a wire myograph.[1][3]

-

Equilibration: The mounted arteries are equilibrated in a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Pre-constriction: Arteries are pre-constricted with an agent like phenylephrine to induce a stable tone.[3]

-

Cumulative Concentration-Response Curve: Ang-(1-5) is added to the bath in increasing concentrations (e.g., 1nM to 10µM).[3]

-

Data Acquisition: Changes in isometric tension are recorded to determine the extent of vasorelaxation.

-

Antagonist Studies: To identify the receptor involved, experiments are repeated in the presence of specific antagonists such as PD123319 (AT2R antagonist) or A-779 (Mas receptor antagonist).[1][7]

Caption: Experimental workflow for wire myography.

DAF-FM Staining for Nitric Oxide Measurement

This in vitro method is used to quantify NO production in cultured cells.

Protocol Outline:

-

Cell Culture: Human Aortic Endothelial Cells (HAEC) or transfected Chinese Hamster Ovary (CHO) cells (with AT2R or Mas receptor) are cultured.[1][5][6]

-

DAF-FM Loading: Cells are loaded with the fluorescent dye 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM diacetate).

-

Stimulation: Cells are stimulated with Ang-(1-5) (e.g., 1µM).[1][5][6]

-

Fluorescence Measurement: The increase in fluorescence intensity, which is proportional to the amount of NO produced, is measured over time using a fluorescence microscope or plate reader.

-

Controls: Non-transfected cells and cells treated with vehicle are used as negative controls.

Caption: Workflow for DAF-FM staining to measure nitric oxide.

In Vivo Blood Pressure Measurement

This in vivo technique assesses the systemic hemodynamic effects of Ang-(1-5).

Protocol Outline:

-

Animal Model: Normotensive mice (e.g., C57BL/6) are used.[1][3]

-

Catheterization: A Millar catheter is inserted into an artery (e.g., carotid) for continuous blood pressure monitoring.[1][5][6]

-

Baseline Measurement: Baseline blood pressure is recorded.

-

Drug Administration: A bolus injection of Ang-(1-5) is administered intravenously.[3]

-

Blood Pressure Monitoring: Changes in blood pressure are continuously recorded post-injection.

-

Genetic and Pharmacological Knockout: To confirm the mechanism, experiments are repeated in AT2R knockout mice or in the presence of an AT2R antagonist like PD123319.[1][2][3]

Conclusion and Future Directions

The evidence strongly supports the role of Angiotensin (1-5) as a potent endogenous vasodilator. Its mechanism of action, primarily through the AT2R and subsequent NO production, positions it as a key counter-regulatory peptide to the vasoconstrictor effects of Angiotensin II. The data summarized in this guide highlight the therapeutic potential of targeting the Ang-(1-5) pathway for the treatment of cardiovascular diseases characterized by endothelial dysfunction and hypertension.

Future research should focus on:

-

Clinical Trials: Investigating the safety and efficacy of Ang-(1-5) or its stable analogs in human subjects with hypertension or other cardiovascular disorders.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the metabolic stability and in vivo activity of Ang-(1-5) to optimize potential therapeutic applications.

-

Receptor Cross-talk: Further elucidating the interplay between the AT2R and Mas receptor in mediating the effects of Ang-(1-5) in different vascular beds.

-

Drug Development: Designing and synthesizing novel, potent, and selective agonists for the Ang-(1-5) receptors to harness its beneficial cardiovascular effects.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further explore the promising therapeutic avenues offered by Angiotensin (1-5).

References

- 1. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin-(1-5) is a Potent Endogenous Angiotensin AT 2 -Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Angiotensin-(1-5), an active mediator of renin-angiotensin system, stimulates ANP secretion via Mas receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cardio-protective effects of angiotensin-(1-5) via mas receptor in rats against ischemic-perfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

A Technical Guide to Endogenous Plasma Angiotensin (1-5): Quantification, Signaling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of endogenous Angiotensin (1-5) [Ang-(1-5)] in plasma. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the renin-angiotensin system (RAS). This document summarizes quantitative data on plasma Ang-(1-5) levels, details experimental methodologies for its measurement, and illustrates its key signaling pathways.

Core Overview

Angiotensin (1-5) is a pentapeptide that is emerging as a biologically active component of the renin-angiotensin system.[1][2] Traditionally viewed as a degradation product of Angiotensin-(1-7), recent studies have indicated that Ang-(1-5) possesses its own distinct physiological functions, primarily through its interaction with the Angiotensin II type 2 (AT2) receptor.[2] Its role in cardiovascular and renal physiology is an active area of investigation, with potential implications for therapeutic interventions in conditions such as heart failure, hypertension, and kidney disease.[1][3]

Quantitative Data on Plasma Angiotensin (1-5) Levels

The quantification of endogenous Ang-(1-5) in plasma has yielded varied results across different studies, which may be attributable to differences in analytical methodologies, pre-analytical sample handling, and the specific patient populations studied. Below is a summary of the available quantitative data.

| Species | Condition | Plasma Angiotensin (1-5) Concentration | Analytical Method | Reference |

| Human | Heart Failure with Preserved Ejection Fraction | Median: 10.9 pmol/L (IQR: 6.8–17.4) | Mass Spectrometry | [4] |

| Human | Healthy Donors (n=11) and Kidney Dialysis Patients (n=3) | Undetectable (< sub-picomolar limit of detection) | micro-UHPLC-MS/MS | [5] |

| Human | Hemodialysis patients on ARB treatment | Increased levels (specific values not provided) | Mass Spectrometry | [6] |

| Mouse | Wild-type | Very low, below the lower level of quantification | Mass Spectrometry | [7] |

Note on Data Discrepancies: It is crucial to note the conflicting reports regarding the basal levels of Ang-(1-5) in healthy individuals. While one highly sensitive LC-MS/MS study reported undetectable levels[5], other research suggests its presence and regulation in various pathological states.[1][4][6] This highlights the critical importance of meticulous pre-analytical sample handling and the use of highly sensitive and specific analytical methods for the accurate quantification of this peptide.

Experimental Protocols for Angiotensin (1-5) Quantification

The accurate measurement of Ang-(1-5) in plasma is challenging due to its low concentration and susceptibility to enzymatic degradation. The following is a synthesized protocol based on methodologies reported in the literature, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for angiotensin peptide quantification.[8][9]

Blood Collection and Plasma Preparation

-

Anticoagulant: Collect whole blood into chilled tubes containing a potent cocktail of protease inhibitors and an anticoagulant such as EDTA. The inhibitor cocktail is essential to prevent the ex vivo formation and degradation of angiotensin peptides.

-

Centrifugation: Immediately after collection, centrifuge the blood at a low temperature (e.g., 4°C) to separate the plasma.

-

Storage: Aliquot the resulting plasma into cryovials and store at -80°C until analysis to ensure long-term stability.

Sample Extraction and Purification

-

Solid-Phase Extraction (SPE): This is a critical step to remove interfering substances from the plasma matrix and to concentrate the angiotensin peptides.

-

Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by equilibration with an aqueous solution (e.g., water with a small percentage of formic acid).

-

Loading: Acidify the plasma sample and load it onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent solution to remove hydrophilic impurities.

-

Elution: Elute the angiotensin peptides, including Ang-(1-5), from the cartridge using a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume of a suitable solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: Use a reversed-phase C18 column suitable for peptide separations.

-

Mobile Phases: Employ a gradient elution using two mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

-

Gradient: A shallow gradient is typically used to achieve optimal separation of the various angiotensin peptides.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of Ang-(1-5) and then detecting specific fragment ions, which provides high selectivity and sensitivity.

-

Internal Standard: The use of a stable isotope-labeled Ang-(1-5) as an internal standard is highly recommended for accurate quantification, as it corrects for any sample loss during preparation and for matrix effects in the MS.[8]

-

Signaling Pathways and Biological Function

Recent evidence has established Ang-(1-5) as a potent and endogenous agonist of the AT2 receptor.[2] This interaction initiates a signaling cascade that is generally considered to be part of the protective arm of the RAS.

Renin-Angiotensin System and Angiotensin (1-5) Formation

Caption: Formation of Angiotensin (1-5) within the Renin-Angiotensin System.

Angiotensin (1-5) Signaling Pathway

The binding of Ang-(1-5) to the AT2 receptor has been shown to activate endothelial nitric oxide synthase (eNOS), leading to an increase in nitric oxide (NO) production.[2] This contributes to vasodilation and a lowering of blood pressure.[2] Additionally, Ang-(1-5) signaling has been linked to the inhibition of the mTOR pathway, which may have anti-senescence effects in endothelial cells.[1]

Caption: Signaling pathway of Angiotensin (1-5) via the AT2 receptor.

Experimental Workflow for Plasma Angiotensin (1-5) Quantification

Caption: Experimental workflow for quantifying plasma Angiotensin (1-5).

Conclusion

Angiotensin-(1-5) is an emerging peptide in the renin-angiotensin system with demonstrated biological activity, primarily as an agonist of the AT2 receptor. While its precise endogenous levels in plasma, particularly in healthy individuals, require further clarification, its regulation in various disease states suggests a potential role as a biomarker and therapeutic target. The methodologies for its accurate quantification are established, though they demand meticulous attention to pre-analytical and analytical variables. Continued research into the physiological and pathophysiological roles of Ang-(1-5) is warranted to fully elucidate its significance in human health and disease.

References

- 1. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 2. biorxiv.org [biorxiv.org]

- 3. Blood Levels of Angiotensinogen and Hypertension in the Multi-Ethnic Study of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Plasma and Kidney Angiotensin Peptides: Importance of the Aminopeptidase A/Angiotensin III Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Development and validation of an LC-MS/MS method for the simultaneous quantitation of angiotensin (1-7), (1-8), (1-9) and (1-10) in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ambiguous Role of Angiotensin (1-5): A Technical Guide to its Interaction with the Mas and AT2 Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angiotensin (1-5) [Ang-(1-5)], a pentapeptide metabolite of the Renin-Angiotensin System (RAS), has emerged as a bioactive peptide with potential therapeutic implications. However, its primary receptor and mechanism of action remain a subject of significant scientific debate. This technical guide provides a comprehensive overview of the current understanding of Ang-(1-5) interaction with two key receptors of the protective arm of the RAS: the Mas receptor (MasR) and the Angiotensin II Type 2 receptor (AT2R).

This document synthesizes the conflicting evidence, presenting quantitative data from key studies, detailed experimental protocols for assessing Ang-(1-5) activity, and visual representations of the proposed signaling pathways. The aim is to provide researchers and drug development professionals with a thorough understanding of the current landscape, the existing controversies, and the methodologies to investigate the physiological and pathological roles of Ang-(1-5).

Introduction: The Enigma of Angiotensin (1-5)

The Renin-Angiotensin System is a critical regulator of cardiovascular homeostasis. While the classical ACE/Ang II/AT1R axis is well-characterized for its role in vasoconstriction and inflammation, the protective arm of the RAS, which includes Angiotensin-(1-7), the Mas receptor, and the AT2 receptor, counterbalances these effects. Ang-(1-5) is formed from the cleavage of Angiotensin-(1-7) by Angiotensin-Converting Enzyme (ACE)[1]. Initially considered an inactive metabolite, recent studies have demonstrated its biological activity, sparking interest in its therapeutic potential. However, a clear consensus on its primary receptor target is yet to be established, with compelling evidence pointing towards both the Mas receptor and the AT2 receptor.

The Dueling Hypotheses: Mas Receptor vs. AT2 Receptor

Angiotensin (1-5) as a Mas Receptor Agonist

Several studies have proposed that Ang-(1-5) exerts its effects through the Mas receptor. This interaction is reported to mediate cardioprotective and natriuretic effects.

Key Evidence:

-

Stimulation of Atrial Natriuretic Peptide (ANP) Secretion: In isolated perfused beating rat atria, Ang-(1-5) was shown to stimulate ANP secretion in a dose-dependent manner. This effect was attenuated by the Mas receptor antagonist A-779, but not by antagonists for the AT1R (losartan) or AT2R (PD123,319)[2][3].

-

Cardioprotective Effects: In a rat model of ischemia-reperfusion injury, Ang-(1-5) treatment improved post-ischemic cardiac function and reduced infarct size. These protective effects were blocked by the Mas receptor antagonist A779[4].

-

Signaling Pathway: The downstream signaling cascade for Mas receptor activation by Ang-(1-5) in the context of ANP secretion involves the Phosphoinositide 3-kinase (PI3K)-Akt-endothelial Nitric Oxide Synthase (eNOS) pathway[2][3].

Angiotensin (1-5) as a Potent AT2 Receptor Agonist

More recent and comprehensive investigations present a contrasting view, identifying the AT2 receptor as the primary target for Ang-(1-5).

Key Evidence:

-

Nitric Oxide Release: Ang-(1-5) induces nitric oxide (NO) release from human aortic endothelial cells (HAEC) and Chinese Hamster Ovary (CHO) cells stably transfected with the AT2 receptor (AT2R-CHO)[5][6][7][8]. Notably, no NO release was observed in CHO cells transfected with the Mas receptor (Mas-CHO)[5][6][7][8].

-

Vasodilation and Blood Pressure Reduction: Ang-(1-5) induces relaxation of pre-constricted mouse mesenteric and human renal arteries. This vasorelaxant effect is absent in arteries from AT2R knockout mice[5][7]. Furthermore, intravenous administration of Ang-(1-5) lowers blood pressure in normotensive mice, an effect that is abolished by the AT2R antagonist PD123319[5][7].

-

Signaling Pathway: The signaling mechanism involves the activation of eNOS through phosphorylation at Ser1177 and dephosphorylation at Tyr657[5][6][8]. Quantitative phosphoproteomics analysis of HAECs treated with Ang-(1-5) revealed a signaling network consistent with other protective RAS agonists, showing significant dephosphorylation events[5][6].

The Alamandine-(1-5) Connection

Further complicating the narrative is the discovery of Alamandine-(1-5) [Ala-(1-5)], a related pentapeptide. Studies have shown that Ala-(1-5) can act as a triple agonist, binding to and activating the Mas, MrgD, and AT2 receptors, leading to NO production[2][9][10][11][12][13][14][15]. This finding suggests a potential for broader receptor interactions among these short angiotensin peptides.

Quantitative Data on Angiotensin (1-5) Receptor Interaction

A direct comparison of binding affinities (Kd or Ki) of Ang-(1-5) for the Mas and AT2 receptors from a single study is currently lacking in the published literature, which is a significant knowledge gap. However, functional data provides insights into its potency at the AT2 receptor.

| Parameter | Value | Receptor | Cell Type/Assay System | Reference |

| EC50 (NO Release) | 45.97 ± 0.65 nM | AT2R | AT2R-transfected CHO cells | [5] |

| Emax (NO Release) | 43.39 ± 4.64% | AT2R | AT2R-transfected CHO cells | [5] |

Detailed Experimental Protocols

Nitric Oxide Release Measurement using DAF-FM Diacetate

This protocol is used to quantify NO production in cells stimulated with Ang-(1-5).

Materials:

-

Human Aortic Endothelial Cells (HAEC) or receptor-transfected CHO cells

-

DAF-FM Diacetate (fluorescent probe for NO)

-

Angiotensin (1-5)

-

Appropriate cell culture medium and buffers

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture HAEC or transfected CHO cells to confluency in appropriate multi-well plates.

-

Loading with DAF-FM Diacetate: Incubate the cells with 1 µM DAF-FM diacetate in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells twice with a physiological buffer to remove extracellular probe.

-

Stimulation: Add Ang-(1-5) at the desired concentrations to the cells and incubate for the specified time (e.g., 10-15 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~515 nm.

-

Data Analysis: Quantify the change in fluorescence intensity relative to unstimulated control cells.

Vasodilation Assessment by Wire Myography

This ex vivo technique measures the effect of Ang-(1-5) on the contractility of isolated small arteries.

Materials:

-

Mouse mesenteric arteries or human renal arteries

-

Wire myograph system

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

Vasoconstrictor (e.g., phenylephrine (B352888) or U46619)

-

Angiotensin (1-5)

Procedure:

-

Vessel Dissection and Mounting: Dissect small artery segments (approx. 2 mm in length) and mount them on the wires of the myograph chamber filled with PSS, aerated with 95% O2/5% CO2 at 37°C.

-

Equilibration and Normalization: Allow the vessels to equilibrate and then stretch them to their optimal resting tension.

-

Pre-constriction: Induce a stable contraction in the arterial rings using a vasoconstrictor to about 80% of their maximal response.

-

Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, add Ang-(1-5) in a cumulative manner to the bath and record the changes in tension.

-

Data Analysis: Express the relaxation responses as a percentage of the pre-constriction tension.

In Vivo Blood Pressure Measurement in Mice

This protocol assesses the effect of Ang-(1-5) on systemic blood pressure.

Materials:

-

Normotensive mice (e.g., C57BL/6J)

-

Angiotensin (1-5)

-

Anesthesia (if required for catheter implantation)

-

Telemetry system or Millar catheter for direct blood pressure measurement

-

Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

Procedure:

-

Animal Preparation: Acclimatize mice to the experimental setup. For continuous monitoring, surgically implant a telemetry probe or a catheter (e.g., Millar catheter) into the carotid artery or femoral artery.

-

Baseline Measurement: Record baseline blood pressure and heart rate until a stable reading is obtained.

-

Administration of Ang-(1-5): Administer Ang-(1-5) via i.v. or i.p. injection at the desired doses (e.g., 1 µg or 10 µg).

-

Continuous Monitoring: Continuously record blood pressure and heart rate for a defined period after administration.

-

Data Analysis: Analyze the changes in mean arterial pressure (MAP) and heart rate from the baseline values.

Isolated Perfused Beating Rat Atria for ANP Secretion

This ex vivo model is used to study the direct effects of Ang-(1-5) on atrial natriuretic peptide secretion.

Materials:

-

Rat hearts

-

Langendorff perfusion system

-

Krebs-Henseleit buffer

-

Angiotensin (1-5)

-

Receptor antagonists (A-779, losartan, PD123,319)

-

ANP ELISA kit

Procedure:

-

Heart Isolation and Perfusion: Excise the rat heart and mount it on a Langendorff apparatus. Perfuse the atria with oxygenated Krebs-Henseleit buffer at a constant flow rate.

-

Experimental Groups: Divide the preparations into groups: control, Ang-(1-5) alone, and Ang-(1-5) with pre-treatment of specific receptor antagonists.

-

Stimulation and Sample Collection: After an equilibration period, perfuse the atria with Ang-(1-5) at different concentrations (e.g., 0.3, 3, 10 µM). Collect the coronary effluent at regular intervals.

-

ANP Measurement: Measure the concentration of ANP in the collected effluent using a specific ELISA kit.

-

Data Analysis: Compare the ANP secretion rates between the different experimental groups.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Ang-(1-5) via the Mas Receptor

Caption: Proposed Mas receptor-mediated signaling cascade for Ang-(1-5).

Proposed Signaling Pathway for Ang-(1-5) via the AT2 Receptor

Caption: Proposed AT2 receptor-mediated signaling cascade for Ang-(1-5).

Experimental Workflow for Investigating Ang-(1-5) Induced Vasodilation

Caption: Workflow for wire myography to assess Ang-(1-5) vasodilation.

Discussion and Future Directions

The conflicting findings on the primary receptor for Angiotensin (1-5) underscore the complexity of the Renin-Angiotensin System. While earlier studies provided evidence for the Mas receptor's role, more recent, detailed investigations strongly support the AT2 receptor as the predominant target. The discrepancies could arise from differences in experimental models, cell types, and methodologies.

To resolve this controversy, future research should focus on:

-

Direct Comparative Binding Assays: Performing competitive radioligand binding studies with Ang-(1-5) on membranes from cells expressing either the Mas receptor or the AT2 receptor is crucial to determine and directly compare binding affinities (Kd and Ki).

-

Studies in Dual Receptor Knockout Models: Utilizing animal models with genetic deletion of both Mas and AT2 receptors would provide definitive evidence on the receptor(s) responsible for the in vivo effects of Ang-(1-5).

-

Head-to-Head Functional Assays: Conducting functional assays, such as NO release and vasodilation studies, in parallel using cells and tissues from wild-type, Mas-knockout, and AT2-knockout animals will help dissect the contribution of each receptor.

-

Investigating Biased Agonism: Exploring the possibility that Ang-(1-5) may act as a biased agonist at either receptor, preferentially activating certain signaling pathways over others, could help explain the diverse reported effects.

Conclusion

Angiotensin (1-5) is a biologically active peptide with demonstrated effects on the cardiovascular system. However, its interaction with the Mas and AT2 receptors remains a contentious issue. This guide has presented the current evidence for both hypotheses, provided available quantitative data, and outlined key experimental protocols to aid researchers in this field. Acknowledging the existing controversy and employing rigorous, comparative experimental designs will be paramount to fully elucidating the physiological role of Ang-(1-5) and harnessing its potential therapeutic benefits. The ongoing research into Ang-(1-5) and related peptides like Ala-(1-5) continues to expand our understanding of the intricate regulatory network of the Renin-Angiotensin System.

References

- 1. A rapid bioassay for quantification of atrial natriuretic polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. reprocell.com [reprocell.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. ahajournals.org [ahajournals.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Video: Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts [jove.com]

- 11. Differential Mechanisms of Activation of the Ang Peptide Receptors AT1, AT2, and MAS: Using In Silico Techniques to Differentiate the Three Receptors | PLOS One [journals.plos.org]

- 12. Identification and characterization of alamandine-(1-5), a new component of the renin-angiotensin system - MDC Repository [edoc.mdc-berlin.de]

- 13. Identification and Characterization of Alamandine-(1-5), a New Component of the Renin-Angiotensin System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. phoenixpeptide.com [phoenixpeptide.com]